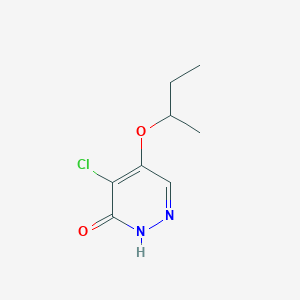

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one

Beschreibung

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one is a pyridazinone derivative characterized by a chlorine atom at position 4 and a sec-butoxy group (-OCH(CH₂)CH₂CH₃) at position 5 of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. This compound is of interest due to its structural similarity to agrochemicals and pharmaceuticals, particularly acaricides and insecticides.

Eigenschaften

CAS-Nummer |

1346697-47-9 |

|---|---|

Molekularformel |

C8H11ClN2O2 |

Molekulargewicht |

202.64 g/mol |

IUPAC-Name |

4-butan-2-yloxy-5-chloro-1H-pyridazin-6-one |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-5(2)13-6-4-10-11-8(12)7(6)9/h4-5H,3H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

QNMNLKYCZLOPIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)OC1=C(C(=O)NN=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(sek-Butoxy)-4-chlorpyridazin-3(2H)-on beinhaltet typischerweise die Reaktion von 4-Chlorpyridazin mit sek-Butanol unter sauren oder basischen Bedingungen. Die Reaktion kann durch Säuren wie Salzsäure oder Basen wie Natriumhydroxid katalysiert werden. Die Reaktionsmischung wird üblicherweise erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Prozesses verbessern. Reinigungsschritte wie Umkristallisation oder Chromatographie werden eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

5-(sek-Butoxy)-4-chlorpyridazin-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion: Der Pyridazinonring kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Hydrolyse: Die sek-Butoxygruppe kann hydrolysiert werden, um das entsprechende Hydroxylderivat zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumamid oder Thioharnstoff können für Substitutionsreaktionen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Substitution: Bildung von 5-(sek-Butoxy)-4-aminopyridazin-3(2H)-on oder 5-(sek-Butoxy)-4-thiopyridazin-3(2H)-on.

Oxidation: Bildung von 5-(sek-Butoxy)-4-chlorpyridazin-3,6-dion.

Reduktion: Bildung von 5-(sek-Butoxy)-4-chlorpyridazin-3(2H)-ol.

Wissenschaftliche Forschungsanwendungen

Preliminary studies suggest that 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one exhibits various pharmacological effects, although detailed mechanisms of action remain to be fully elucidated. Its structural similarity to other biologically active compounds indicates potential interactions with key biological targets:

- Inflammatory Pathways : Interaction studies indicate binding affinity to enzymes and receptors involved in inflammation.

- Antimicrobial Activity : Similar compounds have shown activity against mycobacterial, bacterial, and fungal strains .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Cancer Treatment : The compound may serve as a modulator of targeted ubiquitination, which is relevant in cancer therapy. Bifunctional compounds like this one can facilitate the degradation of specific proteins associated with tumor growth .

- Anti-inflammatory Agents : Given its interaction with inflammatory pathways, there is potential for development as an anti-inflammatory drug.

- Antimicrobial Agents : The compound's structural properties may allow it to be effective against various pathogens, similar to other chlorinated derivatives .

Case Study 1: Cancer Modulation

A study demonstrated that compounds similar to this compound could effectively target E3 ubiquitin ligases, leading to the degradation of oncogenic proteins in cancer cells. This mechanism could be pivotal in developing novel cancer therapies that utilize targeted protein degradation as a therapeutic strategy .

Case Study 2: Antimicrobial Efficacy

Research involving the screening of various chlorinated pyridazine derivatives indicated that some exhibited antimicrobial properties comparable to established antibiotics like isoniazid and ciprofloxacin. The effectiveness of these compounds against resistant strains highlights their potential as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sec-butoxy group and chlorine atom contribute to its binding affinity and specificity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Core Structural Differences

The table below highlights key structural variations among pyridazinone derivatives:

Key Observations :

- Substituent Bulkiness: Pyridaben’s 4-tert-butylbenzylthio group introduces significant steric hindrance and lipophilicity, enhancing its binding to biological targets like mitochondrial complex I in mites .

- Electron-Withdrawing Groups: The fluorine atom in the benzyloxy derivative () increases electronegativity, which may improve membrane permeability compared to non-halogenated analogs .

Physicochemical Properties

Notes:

- The sec-butoxy derivative’s intermediate log P suggests balanced solubility and bioavailability.

Biologische Aktivität

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sec-butoxy group and a chlorine atom at specific positions on the pyridazine ring. The molecular structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity : This compound has shown promise as an inhibitor of certain enzymes, particularly those involved in metabolic pathways associated with cancer and other diseases. Its structural features allow it to interact effectively with enzyme active sites, potentially leading to reduced enzymatic activity.

- Antitumor Activity : Preliminary studies suggest that derivatives of pyridazine compounds, including this compound, may exhibit antitumor properties by targeting specific signaling pathways involved in cancer cell proliferation.

Table 1: Biological Activities of this compound

Case Studies

- Inhibition of Proteases : A study highlighted that this compound exhibits inhibitory effects on serine proteases, which are critical in various physiological processes and disease states, including cancer progression . The compound's effectiveness was compared against established inhibitors, showing competitive inhibition characteristics.

- Anticancer Potential : In another investigation involving multiple cancer cell lines, this compound was found to induce apoptosis and inhibit proliferation effectively. The mechanism was linked to the downregulation of key oncogenes and upregulation of pro-apoptotic factors .

- Molecular Docking Studies : Computational analyses have indicated that this compound has a favorable binding profile with several target proteins implicated in cancer signaling pathways. This suggests potential for further development as a targeted therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.